
1-(4-methylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Übersicht
Beschreibung
1-(4-methylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as 4-MethylbZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used recreationally as a designer drug. This compound has been shown to have stimulant properties, and it has been reported to produce effects similar to those of amphetamines. In
Wirkmechanismus
The exact mechanism of action of 1-(4-methylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood. However, it has been reported to act as a dopamine and norepinephrine reuptake inhibitor. This results in an increase in the levels of these neurotransmitters in the brain, which is believed to be responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been reported to produce stimulant effects similar to those of amphetamines. It has been shown to increase alertness, energy, and mood in humans. This compound has also been reported to increase heart rate, blood pressure, and body temperature. Additionally, it has been shown to produce some mild psychedelic effects such as visual distortions and altered perception of time.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It has also been shown to produce consistent effects in humans, making it a useful tool for studying the effects of dopamine and norepinephrine on behavior and physiology. However, one limitation of using this compound is that it has been reported to have some mild psychedelic effects, which could confound the results of some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the investigation of its potential therapeutic uses. This compound has been shown to have stimulant properties, and it may have potential as a treatment for attention-deficit/hyperactivity disorder (ADHD) or other disorders that involve deficits in dopamine and norepinephrine signaling. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. It is important to understand the potential risks associated with the use of this compound, especially in the context of recreational use. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Wissenschaftliche Forschungsanwendungen
1-(4-methylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for its potential use as a research tool in neuroscience research. It has been reported to have stimulant properties and has been shown to increase the release of dopamine and norepinephrine in the brain. This compound has been used in studies to investigate the role of these neurotransmitters in various physiological processes such as reward, motivation, and attention.
Eigenschaften
IUPAC Name |
1-(4-methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-16-5-7-18(8-6-16)23-11-9-22(10-12-23)15-17-13-20(25-3)21(26-4)14-19(17)24-2/h13-14,16,18H,5-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKLEAGWOZFPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B3464233.png)
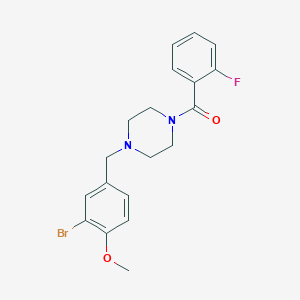
![1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3464251.png)

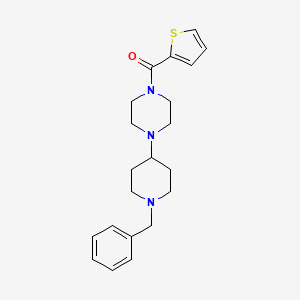
![2,6-dimethoxy-4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B3464273.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B3464279.png)
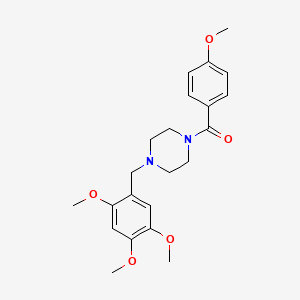
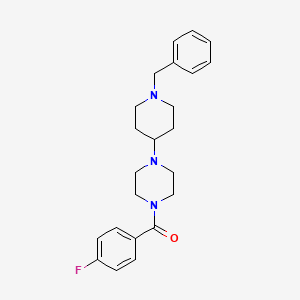
![1-(3-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3464298.png)
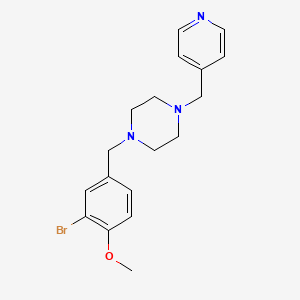
![N,N'-1,5-naphthalenediylbis[2-(2-pyridinylthio)acetamide]](/img/structure/B3464322.png)
![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-(3-chloro-4-methylphenyl)-1H-tetrazole](/img/structure/B3464326.png)
![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3464328.png)